1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
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Overview
Description
1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is a synthetic organic compound characterized by the presence of a thiadiazole ring, a piperidine ring, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiosemicarbazide under acidic conditions, followed by cyclization.
Piperidine Ring Formation: The piperidine ring is introduced by reacting the thiadiazole intermediate with 4-chloropiperidine in the presence of a base such as potassium carbonate.
Coupling with Phenylethanone: The final step involves coupling the piperidine-thiadiazole intermediate with 2-bromoacetophenone under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
- 1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
- 1-(4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
Uniqueness: 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-16(12-13-4-2-1-3-5-13)21-10-8-15(9-11-21)18-20-19-17(23-18)14-6-7-14/h1-5,14-15H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFOUTQIGNJDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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